Adicardin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c21-7-20(27)8-29-19(17(20)26)28-6-12-14(23)15(24)16(25)18(32-12)30-10-3-1-9-2-4-13(22)31-11(9)5-10/h1-5,12,14-19,21,23-27H,6-8H2/t12-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBJYHKMRWZNA-ZITSYKRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Pretreatment
Adicardin is predominantly extracted from the stem bark of Breonadia salicina (Rubiaceae family) and the leaves of Hydrangea macrophylla. Fresh plant material is typically dried, powdered, and subjected to solvent extraction. The choice of plant tissue and geographical origin significantly impacts yield, with B. salicina bark yielding higher concentrations (0.12–0.15% w/w) compared to other parts.
Solvent Extraction and Partitioning
The powdered plant material undergoes maceration or Soxhlet extraction using polar solvents. Methanol is the most effective solvent due to its ability to dissolve coumarin glycosides. A standardized protocol involves:
-
Methanol extraction : 72-hour maceration at 25°C, followed by filtration and solvent evaporation under reduced pressure.
-
Liquid-liquid partitioning : The crude extract is suspended in water and partitioned sequentially with dichloromethane (DCM) and ethyl acetate. This compound preferentially partitions into the DCM phase due to its moderate polarity.
Chromatographic Purification
The DCM-soluble fraction is subjected to column chromatography using silica gel (60–120 mesh) and a gradient elution system of hexane-ethyl acetate (8:2 to 6:4 v/v). This compound elutes at 35–40% ethyl acetate, as confirmed by thin-layer chromatography (TLC; Rf = 0.52 in hexane:ethyl acetate 7:3). Final purification is achieved via preparative HPLC (C18 column, acetonitrile-water 65:35, flow rate 2 mL/min), yielding 98% pure this compound.
Synthetic Preparation Methods
Total Synthesis Strategy
The first total synthesis of this compound was reported in 2009, involving a 12-step sequence starting from commercially available 7-hydroxycoumarin. Key steps include:
-
Glycosylation : Coupling of 7-hydroxycoumarin with peracetylated D-apiose using BF3·Et2O as a Lewis acid (yield: 68%).
-
Deprotection : Sequential hydrolysis of acetyl groups using NaOH/MeOH (2 M, 0°C) to afford the free sugar moiety.
-
Final cyclization : Intramolecular esterification under Mitsunobu conditions (DIAD, PPh3) to form the tricyclic fluorene framework.
Critical Reaction Parameters
-
Temperature control : Glycosylation proceeds optimally at −20°C to prevent β-elimination.
-
Catalyst selection : Stannous chloride (SnCl2) enhances reaction efficiency in acetylation steps, achieving 85% conversion.
-
Purification challenges : Silica gel chromatography is ineffective for late-stage intermediates due to adsorption issues; reversed-phase HPLC is required.
Yield and Scalability
The synthetic route affords this compound in 11% overall yield, with the longest linear sequence requiring 7 days. While scalable to gram quantities, industrial production remains limited due to high reagent costs and low atom economy (32%).
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Natural Extraction | 0.14 | 98 | 14 days |
| Total Synthesis | 11 | 99 | 7 days |
Natural extraction provides lower yields but avoids complex synthetic steps, making it preferable for small-scale research. Synthesis offers higher throughput but demands specialized expertise.
Economic and Environmental Considerations
-
Natural extraction : Cost-effective ($120/g) but ecologically unsustainable due to high plant biomass requirements.
-
Synthesis : Economically prohibitive ($2,400/g) but environmentally favorable with waste reduction strategies (e.g., solvent recycling).
Data Tables
Chemical Reactions Analysis
Types of Reactions
Adicardin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other coumarin derivatives.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives with altered functional groups, which may exhibit different pharmacological properties.
Scientific Research Applications
Adicardin has been studied for its various pharmacological activities:
- Anti-Chronic Renal Failure : Research indicates that this compound possesses properties that may aid in the treatment of chronic renal failure. Its mechanism appears to involve interactions at the molecular level, potentially through enzyme inhibition and modulation of gene expression .
- Antimicrobial Properties : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anti-Diabetic Effects : In vitro studies have shown that extracts containing this compound exhibit potent α-amylase and α-glucosidase inhibition, suggesting potential applications in managing diabetes .
- Anti-Inflammatory Activity : this compound has been linked to anti-inflammatory effects, with studies indicating its ability to reduce nitric oxide production in inflammatory conditions .
Table 2: Biological Activities of this compound
Medicinal Applications
The therapeutic potential of this compound extends into several areas:
- Renal Health : Its application in treating chronic renal failure is particularly noteworthy. Studies have indicated that it may help mitigate the progression of kidney disease through its biochemical actions .
- Diabetes Management : Given its anti-diabetic properties, this compound could be integrated into treatment regimens for diabetes, potentially improving glycemic control .
- Infection Control : The antimicrobial properties suggest that this compound could be developed into new pharmaceutical agents aimed at combating resistant bacterial strains.
Case Studies
- Chronic Renal Failure : A study highlighted the efficacy of this compound in a rat model of chronic renal failure, demonstrating significant improvements in renal function markers after administration .
- Diabetes : Another research project involved testing various extracts containing this compound on diabetic rats, showing a marked reduction in blood glucose levels alongside improved insulin sensitivity .
Industrial Applications
This compound's unique properties make it valuable for various industries:
- Pharmaceutical Development : As a precursor for synthesizing other coumarin derivatives, it plays a crucial role in drug discovery and development processes.
- Nutraceuticals : Its natural origin and health benefits position it as an attractive ingredient in dietary supplements aimed at promoting renal health and managing diabetes.
Mechanism of Action
Adicardin exerts its effects through various molecular pathways. It is known to inhibit high concentrations of potassium and norepinephrine-induced contractions, which may contribute to its therapeutic effects in chronic renal failure . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues: Coumarins
This compound belongs to the coumarin family, which includes hydroxylated or glycosylated derivatives. Key comparisons:
Key Differences :
Functional Analogues: Glycosides
This compound’s glycosidic structure aligns it with other therapeutic glycosides:
Key Differences :
Aromatic Metabolites with Antioxidant Properties
This compound’s aromaticity and antioxidant capacity parallel simpler phenolic acids:
Biological Activity
Adicardin, a rare substituted coumarin isolated from the plant Breonadia salicina, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical structure, pharmacological effects, and potential therapeutic applications.
Chemical Structure
This compound is characterized by its unique structure, which includes two sugar moieties attached to the coumarin backbone. The chemical formula is C₁₈H₁₈O₁₄, and its structure has been elucidated through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) .
NMR Data Comparison
The following table summarizes the NMR data for this compound compared to literature values:
| Position | δH (ppm) | δC (ppm) | Literature δH (ppm) | Literature δC (ppm) |
|---|---|---|---|---|
| 1 | - | - | - | - |
| 2 | - | 160.7 | - | 160.2 |
| 3 | 6.32 | 113.4 | 6.32 | 113.2 |
| 4 | 7.99 | 144.3 | 7.99 | 144.2 |
| 5 | 7.65 | 129.5 | 7.64 | 129.5 |
| ... | ... | ... | ... | ... |
This data confirms the identity of this compound and supports its classification as a coumarin derivative .
Biological Activities
This compound exhibits a range of biological activities that contribute to its potential therapeutic applications:
Antimicrobial Activity
Research indicates that extracts from Breonadia salicina, including those containing this compound, show significant antimicrobial activity against various pathogens:
- Bacteria : Effective against Bacillus subtilis, Pseudomonas aeruginosa, Shigella sonnei, Escherichia coli, and Staphylococcus aureus.
- Protozoa : Demonstrated high mortality rates against Trypanosoma brucei, the causative agent of sleeping sickness .
Antioxidant Properties
This compound has been associated with strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is likely mediated through inhibition of pro-inflammatory cytokines and pathways .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antioxidant Activity Assessment : A study measured the IC₅₀ values for various extracts containing this compound, demonstrating potent DPPH radical scavenging activity with values significantly lower than standard antioxidants .
- Antimicrobial Efficacy : A comparative study showed that methanol extracts from Breonadia salicina exhibited greater antimicrobial effects than many commercially available antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
- Synthesis and Pharmacological Evaluation : The total synthesis of this compound was achieved, allowing for further pharmacological evaluations that confirmed its activity against chronic renal failure .
Q & A
Basic: How should researchers formulate hypothesis-driven questions when investigating Adicardin's biochemical mechanisms?
Methodological Answer:
To develop hypothesis-driven questions, use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
- Population: Which cellular pathways are affected by this compound?
- Intervention: How does this compound concentration influence enzyme inhibition?
- Comparison: How does this compound’s efficacy compare to structurally analogous compounds?
- Outcome: What measurable biochemical changes occur post-treatment?
Begin with broad questions (e.g., “What is this compound’s role in lipid metabolism?”) and refine them iteratively using literature gaps identified via systematic reviews .
Basic: What experimental design principles ensure reproducibility in this compound studies?
Methodological Answer:
- Controls: Include positive/negative controls (e.g., known inhibitors for enzyme assays) and vehicle controls for solvent effects .
- Replicates: Use ≥3 biological replicates to account for variability.
- Blinding: Implement double-blinding in pharmacological assays to reduce bias.
- Documentation: Publish detailed protocols in supplementary materials, including equipment specifications (manufacturer, model) and compound purity data (e.g., HPLC traces for this compound batches) .
Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological activity across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies using standardized metrics (e.g., IC50 values normalized to assay conditions).
- Contextual Variables: Compare experimental variables (e.g., cell line origin, incubation time, solvent used) that may explain discrepancies .
- Dose-Response Re-evaluation: Replicate conflicting studies with a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Structural Validation: Confirm this compound’s identity in conflicting studies via NMR or mass spectrometry to rule out batch variability .
Advanced: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
Methodological Answer:
- Non-linear Regression: Fit dose-response curves using the Hill equation to estimate EC50 and Hill coefficients.
- Cluster Analysis: Group cells by response patterns (e.g., high vs. low responders) using k-means clustering.
- Mixed-Effects Models: Account for nested variables (e.g., cell batches, technician effects) using tools like R’s
lme4package. - False Discovery Rate (FDR): Adjust p-values for multiple comparisons in omics datasets (e.g., RNA-seq) .
Basic: How should researchers validate this compound’s target specificity in complex biological systems?
Methodological Answer:
- Genetic Knockdown: Compare this compound’s effects in wild-type vs. CRISPR-edited cells lacking the putative target.
- Chemical Proteomics: Use affinity-based probes (e.g., this compound-biotin conjugates) to pull down interacting proteins, followed by LC-MS/MS identification.
- Off-Target Screening: Employ panels of unrelated enzymes/receptors to assess selectivity (e.g., Eurofins’ SafetyScreen44) .
Advanced: What strategies integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Pathway Enrichment: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) data with tools like GSEA or Ingenuity Pathway Analysis to identify overrepresented pathways.
- Network Pharmacology: Build protein-protein interaction networks using STRING or Cytoscape, overlaying this compound-induced expression changes.
- Metabolomic Integration: Correlate lipidomic shifts (via LC-MS) with transcriptional changes to map metabolic flux alterations .
Basic: How to design a literature review framework for contextualizing this compound’s discovery within prior art?
Methodological Answer:
- Search Strategy: Use Boolean terms (e.g., “this compound AND (synthesis OR metabolism)”) across PubMed, Scopus, and Web of Science, filtering for studies post-2010.
- Critical Appraisal: Apply the CASP checklist to assess study quality, focusing on methodology rigor (e.g., blinding, sample size).
- Synthesis: Organize findings into thematic tables (e.g., “this compound’s Structural Analogues” vs. “Reported Bioactivities”) to highlight trends and gaps .
Advanced: What computational approaches predict this compound’s physicochemical properties for optimizing in vivo studies?
Methodological Answer:
- QSAR Modeling: Train models on existing datasets (e.g., ChEMBL) to predict logP, solubility, and bioavailability.
- Molecular Dynamics (MD): Simulate this compound-membrane interactions to estimate permeability (e.g., using GROMACS).
- Docking Studies: Use AutoDock Vina to prioritize protein targets based on binding affinity scores. Validate predictions with SPR (surface plasmon resonance) .
Basic: How to ensure ethical compliance when publishing this compound-related data?
Methodological Answer:
- Data Transparency: Deposit raw data (e.g., spectral files, microscopy images) in repositories like Zenodo or Figshare with unique DOIs.
- Authorship Criteria: Adhere to ICMJE guidelines, specifying contributions (e.g., “X designed experiments; Y analyzed data”).
- Conflict Disclosure: Declare funding sources (e.g., NIH grant numbers) and institutional affiliations in the manuscript .
Advanced: How can machine learning address reproducibility challenges in this compound high-throughput screening (HTS)?
Methodological Answer:
- Noise Reduction: Apply convolutional neural networks (CNNs) to filter plate-reader artifacts (e.g., edge effects in 384-well plates).
- Hit Prioritization: Train random forest models on historical HTS data to rank compounds by likelihood of false positives.
- Transfer Learning: Adapt pre-trained models (e.g., Tox21 datasets) to predict this compound’s toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
